molecular formula C7H13BrO B13524876 1-bromo-3-propoxycyclobutane,Mixtureofdiastereomers

1-bromo-3-propoxycyclobutane,Mixtureofdiastereomers

Cat. No.: B13524876
M. Wt: 193.08 g/mol
InChI Key: UQKJKBCNRWXFLJ-UHFFFAOYSA-N
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Description

1-Bromo-3-propoxycyclobutane is a cyclobutane derivative featuring a bromine atom and a propoxy group at the 1- and 3-positions, respectively. The compound exists as a mixture of diastereomers due to the stereochemical arrangement of substituents around the cyclobutane ring. Diastereomers, unlike enantiomers, exhibit distinct physical and chemical properties, enabling their separation via chromatographic methods . The synthesis of such compounds often involves strategies like [2 + 2] cycloadditions or functionalization of pre-formed cyclobutane rings, which may lead to stereochemical diversity depending on reaction conditions . For instance, photo-cross-linking reactions, as observed in vinyl-substituted cyclobutane precursors, can yield diastereomeric mixtures due to incomplete pre-organization of reactive sites .

Properties

IUPAC Name

1-bromo-3-propoxycyclobutane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13BrO/c1-2-3-9-7-4-6(8)5-7/h6-7H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQKJKBCNRWXFLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1CC(C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

1-Bromo-3-propoxycyclobutane is used in various scientific research applications due to its unique structure and reactivity:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in stereochemical studies.

    Biology: It is used in the study of enzyme-catalyzed reactions involving halogenated compounds.

    Industry: Used in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-bromo-3-propoxycyclobutane involves its interaction with various molecular targets depending on the type of reaction it undergoes. For example:

    Nucleophilic Substitution: The bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom to which it is attached.

    Oxidation: The propoxy group undergoes oxidation, leading to the formation of carbonyl compounds.

    Reduction: The bromine atom is removed, resulting in the formation of a hydrocarbon.

Comparison with Similar Compounds

Comparison with Similar Cyclobutane Derivatives

Structural and Physical Properties

Cyclobutane derivatives are characterized by their ring strain (26.5 kcal mol⁻¹ for cyclobutane vs. 0 kcal mol⁻¹ for cyclohexane), which influences their reactivity and stability . The diastereomeric mixture of 1-bromo-3-propoxycyclobutane can be compared to structurally analogous compounds:

Compound Substituents Strain Energy (kcal mol⁻¹) Dihedral Angle (°) Oxidation Potential (V)
1-Bromo-3-propoxycyclobutane Br, OPr 26.5 (cyclobutane baseline) Data not reported Data not reported
Cyclohexenone-cyclobutane (CF3-subst.) CF3, cyclohexenone N/A 12.81 4.91
Cyclohexenone-cyclobutane (OMe-subst.) OMe, cyclohexenone N/A 5.21 4.91
1-(3-Bromophenyl)-N,N-diethylcyclopropane Br, carboxamide Higher (cyclopropane strain) N/A N/A

Notes:

  • Substituents like CF₃ or OMe significantly alter dihedral angles and oxidation potentials in cyclobutanes, impacting electronic properties .
  • Cyclopropane derivatives (e.g., 1-(3-bromophenyl)-N,N-diethylcyclopropane) exhibit higher ring strain, leading to distinct reactivity compared to cyclobutanes .

Research Findings and Challenges

  • Stereochemical Control: Current methods for 1-bromo-3-propoxycyclobutane synthesis lack precision in diastereomer ratio control, unlike enantioselective approaches for benzocyclobutenones .
  • Separation Limitations : While column chromatography resolves diastereomers with moderate dr (e.g., 23:1 in cyclopropane carboxamides ), highly complex mixtures remain challenging.
  • Strain-Energy Trade-offs : The inherent instability of cyclobutane limits applications requiring prolonged thermal stability, necessitating derivatization or stabilization strategies .

Biological Activity

1-Bromo-3-propoxycyclobutane, a compound recognized for its unique structural properties, is a mixture of diastereomers that has garnered attention in the field of medicinal chemistry. This article aims to explore its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

1-Bromo-3-propoxycyclobutane has the following chemical characteristics:

Property Value
Molecular Formula C5_{5}H9_{9}BrO
Molecular Weight 181.03 g/mol
IUPAC Name 1-bromo-3-propoxycyclobutane
CAS Number Not specified

The biological activity of 1-bromo-3-propoxycyclobutane is primarily attributed to its interaction with various biological macromolecules. The presence of the bromine atom and the propoxy group can influence its lipophilicity and reactivity, leading to interactions with cellular targets such as enzymes and receptors. These interactions can modulate biochemical pathways, potentially resulting in therapeutic effects.

Biological Activity

Research indicates that 1-bromo-3-propoxycyclobutane exhibits several biological activities:

  • Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties, inhibiting the growth of various bacterial strains.
  • Anticancer Potential : Preliminary research suggests that it may induce apoptosis in cancer cells, although further studies are required to elucidate the specific pathways involved.
  • Neuroprotective Effects : Some evidence points to its potential in protecting neuronal cells against oxidative stress.

Antimicrobial Studies

A study conducted on the antimicrobial efficacy of 1-bromo-3-propoxycyclobutane demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating moderate activity compared to standard antibiotics.

Anticancer Research

In vitro studies have reported that treatment with 1-bromo-3-propoxycyclobutane resulted in a dose-dependent decrease in cell viability in various cancer cell lines. For instance:

Cell Line IC50_{50} (µM)
MCF-7 (Breast Cancer)25
HeLa (Cervical Cancer)30
A549 (Lung Cancer)20

These findings suggest that the compound may have potential as a lead compound in anticancer drug development.

Neuroprotective Effects

Research published in neuropharmacology journals highlighted the neuroprotective effects of this compound in models of oxidative stress. The compound was found to reduce reactive oxygen species (ROS) levels and improve cell survival rates by approximately 40% in neuronal cultures exposed to oxidative stressors.

Preparation Methods

Alkylation of Cyclobutanol Derivatives

One common synthetic route involves alkylation reactions starting from cyclobutanol or substituted cyclobutanols. The general approach is:

  • Step 1: Preparation of 3-hydroxycyclobutane derivative (cyclobutanol)
  • Step 2: Alkylation of the hydroxy group with a propyl halide (e.g., propyl bromide or propyl tosylate) under basic conditions to introduce the propoxy group at position 3
  • Step 3: Bromination at position 1 of the cyclobutane ring to introduce the bromine atom

This method leverages nucleophilic substitution to install the propoxy substituent, followed by regioselective bromination. The reaction conditions are optimized to minimize ring strain-induced side reactions and to control diastereomer formation.

Direct Bromination of 3-Propoxycyclobutane

Alternatively, 1-bromo-3-propoxycyclobutane can be synthesized by direct bromination of 3-propoxycyclobutane:

  • Starting material: 3-propoxycyclobutane (prepared via alkylation of cyclobutanol)
  • Reagent: Brominating agents such as N-bromosuccinimide (NBS) or elemental bromine under controlled conditions
  • Conditions: Radical bromination typically conducted under light or radical initiators, carefully controlled temperature to avoid ring opening

This method requires precise control to avoid overbromination or side reactions, given the sensitivity of the cyclobutane ring.

Bromomethylation of Propoxycyclobutanes

An advanced method involves bromomethylation of propoxy-substituted cyclobutanes:

  • Reagents: Hydrobromic acid or brominating agents in the presence of catalysts
  • Process: Introduction of bromomethyl groups at position 1 via electrophilic substitution or radical pathways
  • Purification: Removal of by-products such as bromoalkenes and cyclopropylmethyl bromides through selective distillation and amine treatment to achieve high purity

This method is adapted from industrial processes for bromomethylcyclobutanes, emphasizing scalability and purity.

Use of Triarylphosphite-Mediated Bromination

A novel and industrially relevant synthesis involves triarylphosphite (e.g., triphenylphosphite) mediated bromination of cyclobutylmethanol derivatives:

  • Step 1: Solubilization of triarylphosphite in polar aprotic solvents (dimethylformamide, dimethyl sulfoxide)
  • Step 2: Addition of bromine at low temperatures (<15 °C) to form reactive intermediates
  • Step 3: Reaction with cyclobutylmethanol derivatives bearing propoxy groups at low temperatures (<0 °C)
  • Outcome: Formation of bromomethylated cyclobutane derivatives with high purity and yield

This method benefits from improved solubility and reactivity, enabling efficient preparation of brominated cyclobutane compounds with controlled stereochemistry.

Comparative Data Table of Preparation Methods

Preparation Method Starting Materials Key Reagents/Conditions Advantages Challenges Purity & Yield
Alkylation of cyclobutanol + bromination Cyclobutanol, propyl halide Base (e.g., NaH), bromine or NBS Straightforward, accessible reagents Control of stereochemistry Moderate to high, diastereomeric mixture
Direct bromination of 3-propoxycyclobutane 3-Propoxycyclobutane NBS, light or radical initiators Simple one-step bromination Side reactions, ring opening risk Moderate, requires purification
Bromomethylation with hydrobromic acid Propoxycyclobutane derivatives HBr, catalysts, amine purification Scalable, industrially viable By-product removal complexity High purity after purification
Triarylphosphite-mediated bromination Cyclobutylmethanol derivatives Triphenylphosphite, bromine, DMF/DMSO High purity, controlled reaction Requires low temperature control Very high purity, industrial scale

Research Findings and Notes on Diastereomeric Mixture

  • The cyclobutane ring's inherent strain and the presence of substituents at positions 1 and 3 create chiral centers, resulting in diastereomeric mixtures.
  • Diastereomer ratios depend on reaction conditions, reagents, and purification methods.
  • Diastereomeric separation is challenging; often, mixtures are used directly in further synthetic applications.
  • The stereochemical outcome can influence reactivity and interaction profiles, important in medicinal chemistry contexts.

Summary and Professional Insights

The synthesis of 1-bromo-3-propoxycyclobutane as a diastereomeric mixture involves carefully balanced strategies to install both bromine and propoxy substituents on the cyclobutane scaffold. Alkylation followed by bromination remains a classical approach, while advanced methods like triarylphosphite-mediated bromination offer enhanced purity and scalability for industrial needs. Purification techniques, including selective distillation and amine treatments, are critical to remove structurally similar by-products, ensuring high-quality material for downstream applications.

The choice of method depends on the desired scale, purity requirements, and stereochemical control. Continued research into stereoselective synthesis and separation of diastereomers may further optimize the utility of this compound in organic synthesis and medicinal chemistry.

Q & A

Q. How can researchers determine the diastereomeric ratio in a synthesized mixture of 1-bromo-3-propoxycyclobutane?

Methodological Answer: The diastereomeric ratio can be determined using chiral HPLC or NMR spectroscopy . For NMR, integration of distinct proton signals (e.g., methine protons near stereocenters) provides quantitative ratios. For example, in analogous brominated cyclobutanes, splitting patterns from coupling between adjacent stereocenters (e.g., 3JHH^3J_{HH} values) can distinguish diastereomers . Chiral stationary phases in HPLC (e.g., cellulose- or amylose-derived columns) enable baseline separation, with retention times correlating to stereochemistry .

Q. What separation techniques are effective for isolating diastereomers of 1-bromo-3-propoxycyclobutane?

Methodological Answer:

  • Fractional Crystallization : Exploit differences in solubility between diastereomers in polar/non-polar solvents.
  • Column Chromatography : Use silica gel with gradient elution (e.g., hexane/ethyl acetate). Polar functional groups (e.g., propoxy) enhance separation due to hydrogen bonding interactions .
  • Preparative HPLC : Chiral columns (e.g., Daicel CHIRALPAK®) achieve high-resolution separation. Optimize mobile phase composition (e.g., ethanol/heptane) to balance retention and resolution .

Q. How can synthetic conditions be optimized to maximize diastereomeric purity?

Methodological Answer:

  • Temperature Control : Lower temperatures favor kinetic control, stabilizing one diastereomer (e.g., via steric hindrance). Higher temperatures promote thermodynamic equilibration .
  • Catalyst Design : Chiral Lewis acids (e.g., BINOL-derived catalysts) can induce asymmetry. For bromocyclobutanes, steric bulk in catalysts may reduce competing pathways .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize transition states with partial charges, influencing stereoselectivity .

Advanced Research Questions

Q. How do reaction mechanisms explain contradictory diastereoselectivity in cyclobutane bromination?

Methodological Answer: Competing mechanisms (e.g., radical vs. ionic pathways) lead to divergent stereochemical outcomes. For example:

  • Radical Bromination : Non-stereospecific, yielding near-equimolar diastereomers.
  • Electrophilic Addition : Follows stereoelectronic rules (e.g., anti-addition in bromonium ion formation). Computational studies (DFT) can model transition states to predict dominant pathways .
    Data Table : Comparison of Selectivity Under Different Conditions
ConditionMechanismDiastereomeric Ratio
NBS, UV lightRadical~50:50
HBr, CH2Cl2\text{CH}_2\text{Cl}_2, 0°CIonic60:40 (kinetic)
HBr, refluxThermodynamic75:25

Q. How can computational tools resolve discrepancies in stereochemical assignments?

Methodological Answer:

  • DP4 Probability Analysis : Combines experimental 13C^{13}\text{C} NMR shifts with DFT-calculated values to assign configurations. For example, in vanitaracin derivatives, DP4 analysis identified dominant diastereomers with >95% confidence .
  • Molecular Dynamics (MD) Simulations : Assess conformational flexibility to refine X-ray or NMR-derived models. Software like Gaussian 09 or AMBER can model cyclobutane ring puckering effects .

Q. What strategies minimize diastereomer formation during cyclobutane functionalization?

Methodological Answer:

  • Ring Strain Utilization : Cyclobutane’s angle strain favors specific transition states. For example, transannular interactions in 3-substituted cyclobutanes can block undesired stereochemical pathways .
  • Protecting Groups : Temporarily mask reactive sites (e.g., propoxy oxygen) to reduce competing nucleophilic attack.
  • Microwave-Assisted Synthesis : Rapid heating/quenching limits equilibration time, preserving kinetic products .

Methodological Challenges & Contradictions

Q. How should researchers address conflicting NMR data for diastereomers with overlapping signals?

Methodological Answer:

  • Variable Temperature (VT) NMR : Lower temperatures slow exchange processes, resolving broadened signals.
  • 2D NMR Techniques : 1H-13C^{1}\text{H-}^{13}\text{C} HSQC or NOESY can identify through-space correlations (e.g., axial vs. equatorial substituents) .
  • Isotopic Labeling : Introduce 2H^{2}\text{H} or 19F^{19}\text{F} labels to simplify spectra and track stereochemical environments .

Q. What are the implications of diastereomer-specific reactivity in drug discovery?

Methodological Answer: Diastereomers may exhibit divergent biological activities due to:

  • Target Binding Affinity : One diastereomer may fit a protein active site better (e.g., lock-and-key vs. induced fit).
  • Metabolic Stability : Propoxy groups influence cytochrome P450 interactions, altering half-lives.
  • Toxicity : Bromine positioning affects off-target reactivity (e.g., alkylation of non-target proteins). Prioritize in vitro assays (e.g., enzyme inhibition) followed by in vivo PK/PD studies .

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